Dibutyltin dichloride
Overview
Description
Dibutyltin dichloride (DBTC) is a chemical compound that has been studied for its various biological effects and applications. It has been found to exhibit significant cytotoxicity and genotoxicity, which may explain its immunosuppressive effects observed in vivo . DBTC's potential as an antitumor agent has also been explored, particularly in the form of dibutyltin oxide complexes with fluorouracil derivatives, which have shown high cytotoxicity against certain cancer cell lines . Additionally, DBTC has been implicated in the induction of hepatic fibrosis in rats, suggesting a potential role in liver pathology .
Synthesis Analysis
The synthesis of organotin compounds, including dibutyltin derivatives, often involves the reaction of dibutyltin oxide or dibutyltin dichloride with various ligands. For instance, dibutyltin(IV) oxide reacts with fluorouracil compounds to form complexes with antitumor activity . Similarly, dibutyltin(IV) complexes with azo-carboxylates have been synthesized by reacting dibutyltin(IV) oxide or dichloride with azo-carboxylic acid ligands . The synthesis of dibutylchloromethyltin chloride, a covalent inhibitor of ATP synthase, has also been described, highlighting the versatility of dibutyltin compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of dibutyltin compounds can vary depending on the ligands involved. For example, the crystal structure of a dibutyltin oxide complex with fluorouracil derivatives revealed a dimeric form with a bridging oxygen atom and a distorted trigonal bipyramidal geometry around the tin atoms . In another study, the crystal structure of dibutyltin(IV) bis(2-thiazolylcarboxylate) showed a weakly bridged dimer with a six-coordinate skew-trapezoidal bipyramidal geometry . The mixed-ligand compound di-n-butyl(4-chlorobenzoxy)(4-chlorobenzohydroxamato)tin(IV) exhibited a five-coordinate structure with distorted trigonal bipyramidal geometry .
Chemical Reactions Analysis
Dibutyltin compounds participate in various chemical reactions, often forming complexes with different ligands. The reactivity of dibutyltin dichloride with 4-chlorobenzohydroxamic acid and 4-chlorobenzoic acid resulted in the formation of a mixed-ligand dibutyltin(IV) complex . The interaction of dibutyltin dichloride with PVC has been studied using Mössbauer spectroscopy, which suggested the formation of dimeric units involving five-coordinate tin within the PVC matrix .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibutyltin compounds are influenced by their molecular structure and the nature of their ligands. For instance, the Mössbauer study of dibutyltin dichloride in PVC indicated changes in the Quadrupole Splitting parameter, reflecting alterations in the coordination state of tin . The antitumor activity of dibutyltin perfluoroalkanecarboxylates was found to be high against several human tumor cell lines, and their structures were characterized using various spectroscopic techniques . The anti-diabetic assay of dibutyltin(IV) complexes with azo-carboxylates showed significant activity for one of the compounds, demonstrating the potential medicinal properties of these organotin complexes .
Scientific Research Applications
Cytotoxicity and Genotoxicity Studies
Dibutyltin dichloride (DBTC) has been researched for its cytotoxic and genotoxic effects. Studies have shown that DBTC exhibits significant cytotoxicity and genotoxicity, as demonstrated by its effects on antibody production by lymphocytes and mutation induction in Chinese hamster ovary cells, suggesting potential carcinogenic properties (Li, Dahl, & Hill, 1982).
Effect on Acute Pancreatitis
DBTC is used as a model for studying acute pancreatitis. Research indicates that DBTC causes acute pancreatitis, cholestasis, and liver lesions. Findings also suggest that certain treatments, like selenium, can mitigate the oxidative stress and severity of pancreatitis induced by DBTC (Lemke et al., 2006).
Pancreatic Fibrosis and Inflammation
Studies on DBTC have also contributed to understanding pancreatic fibrosis and inflammation. DBTC-induced pancreatitis in rats has been observed to lead to the development of fibrosis, accompanied by upregulation of collagen type I and transforming growth factor beta1. This model is used to study cellular interactions and mediators involved in pancreatic fibrosis (Sparmann et al., 1997).
Effects on Pancreatic Exocrine Function
DBTC's impact on pancreatic exocrine function has been explored. Research shows that DBTC can alter amylase release from rat pancreatic acini, affecting various pancreatic functions. This study highlights DBTC's interaction with different secretagogues and its influence on receptor bindings and enzyme activity in pancreatic acini (Nagashio et al., 2002).
Impact on PPARγ/RXRα Activity and Adipogenesis
Investigations into the effects of DBTC on PPARγ/RXRα activity and adipogenesis have shown that DBTC, along with other dibutyltins, can act as partial agonists of these receptors. These studies provide insights into the endocrine-disrupting potential of DBTC and its impact on adipogenesis and inflammation in mammalian cells (Milton et al., 2017).
Hepatic Fibrosis Research
DBTC has been used to induce hepatic fibrosis in animal models, aiding in the study of collagen formation and fibrogenesis as a result of liver damage. This research has implications for understanding the mechanisms behind liver fibrosis and potential treatment strategies (Yermakoff, Fuller, & Rodil, 1979).
Safety And Hazards
Dibutyltin dichloride is toxic if swallowed, harmful in contact with skin, and fatal if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is suspected of causing genetic defects and may damage fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
dibutyl(dichloro)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2ClH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGHQTVXGKYATR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027292 | |
Record name | Dibutyltin dichloride | |
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Molecular Weight |
303.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, White solid; mp = 43 deg C; [Hawley] White paste with an acrid odor; mp = 39-41 deg C; [MSDSonline] | |
Record name | Stannane, dibutyldichloro- | |
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Record name | Di-n-butyltin dichloride | |
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Boiling Point |
135 °C @ 10 mm Hg | |
Record name | DI-N-BUTYLTIN DICHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |
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Flash Point |
335 °F (open cup) | |
Record name | DI-N-BUTYLTIN DICHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |
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Solubility |
SOL IN ETHER, BENZENE, ALCOHOL, Insoluble in cold water; hydrolyzed in hot water. | |
Record name | DI-N-BUTYLTIN DICHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.36 @ 24 °C/D | |
Record name | DI-N-BUTYLTIN DICHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
10.5 (Air = 1) | |
Record name | DI-N-BUTYLTIN DICHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |
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Vapor Pressure |
2 mm Hg at 100 °C | |
Record name | DI-N-BUTYLTIN DICHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
DIBUTYLTIN DICHLORIDE INHIBITED ADP STIMULATED RESPIRATION OF MITOCHONDRIA (FROM OX HEART) UTILIZING PYRUVATE PLUS MALATE AS SUBSTRATE; UNLIKE OTHER TRIALKYLTIN CMPD, UNCOUPLER STIMULATED RESPIRATION WAS ALSO INHIBITED. SIMILAR RESULT WAS OBTAINED WITH ALPHA-KETOGLUTARATE, WHEREAS WITH SUCCINATE ONLY THE ADP STIMULATED RESPIRATION WAS INHIBITED, INDICATING THAT DIBUTYLTIN DICHLORIDE HAS MODE OF ACTION SIMILAR TO CLASSICAL INHIBITORS OF OXIDATIVE PHOSPHORYLATION. ATP SYNTH IN SUBMITOCHONDRIAL PARTICLES USING NADH, SUCCINATE, & ASCORBATE PLUS TETRAMETHYL-P-PHENYLENEDIAMINE WAS INHIBITED ALSO. APPARENTLY DIBUTYLTIN DICHLORIDE HAS DIRECT ACTION ON ATP SYNTHASE COMPLEX., Di-n-butyltin dichloride or tri-n-butyltin chloride given in the diets of rats have previously been shown to cause atrophy of the thymus and subsequently suppression of the T-cell-dependent immune responses. To study the mechanism of the immunotoxic effects, the dose-effect relationships and the kinetics of the thymus atrophy caused by di-n-butyltin dichloride and tri-n-butyltin chloride were investigated in detail. A single oral dose of di-n-butyltin dichloride or tri-n-butyltin chloride to rats induced a dose-related reduction of relative thymus weight, which was maximal 4 days after intubation. The log dose-effect relationships for both compounds were linear and ran parallel over a dose range of 5-60 mg/kg. Dose levels calculated to cause 50% reduction of relative thymus weight were 18 mg di-n-butyltin dichloride and 29 mg tri-n-butyltin chloride per kg body wt. A single oral dose of mono-n-butyltin trichloride, however, did not cause thymus atrophy at dose levels up to 180 mg/kg. The kinetics of the dibutyltin- and tributyltin-induced thymus atrophy in rats were investigated by measuring thymus weight, total thymic cell count, number of small, intermediate and large cells and the incorporation of DNA, RNA and protein precursors into isolated thymocytes during a period of 9 days after a single oral dose. Di-n-butyltin dichloride and tri-n-butyltin chloride caused atrophy of the thymus due to a selective reduction in the number of rapidly proliferating lymphoblasts in the first 2 days after dosing. As a consequence the large pool of small lymphocytes declined in the following 2 days. On the forth day, when atrophy was most pronounced, the frequency of the lymphoblasts increased above the controls., Analysis of the binding of tributyltin chloride to human erythrocyte membrane indicated a single class of binding site with an affinity of approximately 6.78 X 10(3) M-1, whereas dibutyltin dichloride showed the presence of more than one class of binding sites with a high affinity value of 2.53 X 10(4) M-1 and a low affinity value of 2.06 X 10(3) M-1. Membrane protein binding studies revealed that both di- and tributyltin compounds bind significantly with band 3 protein of the erythrocyte membrane. These results indicate the significant interactions of erythrocyte membrane components with alkyltin compounds., After iv or ip administration of a single dose of dibutyltin dichloride the following changes were observed in pancreas and bile ducts of male rats: acute interstitial pancreatitis, enlargement of diameter and destruction of epithelial cells of the bile ducts, increase of serum alkaline phosphatase activity. The effects were dependent on the dose of dibutyltin dichloride (1, 4 or 6 mg/kg body weight), the route of administration and the time after treatment. The pancreatitis induced by dibutyltin dichloride is under further investigation as a model of experimental pancreatitis., For more Mechanism of Action (Complete) data for DI-N-BUTYLTIN DICHLORIDE (11 total), please visit the HSDB record page. | |
Record name | DI-N-BUTYLTIN DICHLORIDE | |
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Impurities |
... IT IS EXTREMELY DIFFICULT TO PREPARE DIALKYLTIN COMPOUNDS AS PURE COMPOUNDS, THERE GENERALLY BEING PRESENT TRACES OF THE CORRESPONDING TRIALKYL DERIVATIVES. /DIALKYLTIN COMPOUNDS/ | |
Record name | DI-N-BUTYLTIN DICHLORIDE | |
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Product Name |
Dibutyltin dichloride | |
Color/Form |
White crystalline solid, Light tan or colorless solid or semisolid | |
CAS RN |
683-18-1 | |
Record name | Dibutyltin dichloride | |
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Record name | Di-n-butyltin dichloride | |
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Record name | DIBUTYLTIN DICHLORIDE | |
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Record name | Stannane, dibutyldichloro- | |
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Record name | Dibutyltin dichloride | |
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Record name | Dibutyltin dichloride | |
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Record name | DIBUTYLTIN DICHLORIDE | |
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Record name | DI-N-BUTYLTIN DICHLORIDE | |
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Melting Point |
43 °C | |
Record name | DI-N-BUTYLTIN DICHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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